

Technical Guide: Pyrimidine-4,5,6-triamine in Drug Discovery

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Compound of Interest

Compound Name: *pyrimidine-4,5,6-triamine*

Cat. No.: *B090907*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **pyrimidine-4,5,6-triamine**, a key building block in the development of novel therapeutics.

Core Molecular Data

Pyrimidine-4,5,6-triamine is a heterocyclic organic compound featuring a pyrimidine ring substituted with three amine groups. Its fundamental properties are summarized below.

Property	Value	Citations
Chemical Formula	C ₄ H ₇ N ₅	[1] [2] [3] [4]
Molecular Weight	125.13 g/mol	[1] [2] [3] [4]
CAS Number	118-70-7	[1] [2] [3] [4]

Synthesis Protocol

The following section details a common experimental protocol for the synthesis of **pyrimidine-4,5,6-triamine**.

Reduction of 4,6-Diamino-5-nitrosopyrimidine

A widely utilized method for the synthesis of **pyrimidine-4,5,6-triamine** involves the reduction of 4,6-diamino-5-nitrosopyrimidine.

Materials:

- Wetted 4,6-diamino-5-nitrosopyrimidine
- Methanol
- 5% Palladium on carbon (Pd/C) catalyst
- Hydrogen gas
- Autoclave or suitable reaction vessel for hydrogenation
- Filtration apparatus
- Rotary evaporator

Procedure:

- A reaction column or autoclave is charged with wetted 4,6-diamino-5-nitrosopyrimidine.
- Methanol (e.g., 400 mL) and a catalytic amount of 5% palladium on carbon (e.g., 4 g) are added to the reaction vessel.
- The vessel is sealed and placed under a hydrogen atmosphere.
- The reaction mixture is stirred at room temperature.
- Upon completion of the reaction, the mixture is filtered to remove the palladium on carbon catalyst.
- The resulting filtrate is concentrated by evaporating the methanol under reduced pressure.
- The resulting **pyrimidine-4,5,6-triamine** can often be used in subsequent reaction steps without further purification, with yields reported to be around 95%.^[1]

Role in Drug Development Workflow

Pyrimidine-4,5,6-triamine and its close analogs are valuable scaffolds in medicinal chemistry. Their structural features allow for the synthesis of a diverse range of derivatives with significant biological activities. The workflow below illustrates the progression from the basic pyrimidine scaffold to the development of targeted therapeutic agents.



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Caption: Drug development workflow using **pyrimidine-4,5,6-triamine**.

Biological Significance and Applications

Pyrimidine derivatives exhibit a wide spectrum of biological activities, making them a cornerstone in the development of novel pharmaceuticals. Annulated pyrimidine derivatives, in particular, have demonstrated efficacy as antibacterial, antifungal, antiasthmatic, antiallergic, antihypertensive, cardiotonic, bronchodilator, and antitumor agents.[5]

The versatile structure of the pyrimidine ring is a key feature in many biologically active compounds, including those that function as inhibitors for critical cellular targets. For instance, derivatives of the closely related pyrimidine-4,6-diamine have been designed as potent and selective inhibitors of OLIG2, a transcription factor implicated in glioblastoma, and as inhibitors of Janus Kinase 3 (JAK3), a target for autoimmune diseases and inflammation. This highlights the importance of the pyrimidine scaffold in generating targeted therapies.

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